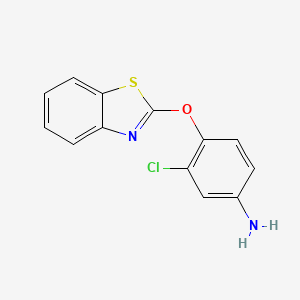
4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzothiazole compounds, such as “4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline”, has been a topic of interest in the field of biochemistry and medicinal chemistry . Recent advances in the synthesis of benzothiazole compounds related to green chemistry involve the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis
The molecular structure of “4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline” involves a benzothiazole ring system, which is a representative class of sulfur-containing heterocycles . This ring system involves a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
Benzothiazoles, including “4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline”, have been synthesized through various methods, including the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . Another method involves a simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid, providing 2-arylbenzothiazoles under solvent and catalyst-free conditions .Aplicaciones Científicas De Investigación
Biochemistry and Medicinal Chemistry
Benzothiazoles, including “4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline”, play an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
Green Chemistry
The development of synthetic processes for benzothiazole compounds, including “4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline”, is one of the most significant problems facing researchers. These compounds are related to green chemistry .
Anti-Cancer Activity
Benzothiazole compounds have shown anti-cancer activity, making them important in the field of medicinal chemistry .
Anti-Bacterial Activity
Benzothiazole compounds, including “4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline”, have demonstrated anti-bacterial properties .
Anti-Diabetic Activity
Benzothiazole compounds have shown anti-diabetic activity, making them potential candidates for the development of new drugs .
Anti-Inflammatory Activity
Benzothiazole compounds have demonstrated anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory diseases .
Cytotoxicity Against Breast Cancer Cells
Some 4-(1,3-benzothiazol-2-yloxy)-benzoyl-1H-pyrazole derivatives, which could potentially include “4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline”, have been synthesized and evaluated for cytotoxicity against the breast cancer cell line MCF-7 .
Anti-Oxidant Activity
Benzothiazole compounds have shown anti-oxidant activity, which could be beneficial in the prevention of various diseases caused by oxidative stress .
Direcciones Futuras
The future development trend and prospect of the synthesis of benzothiazoles, such as “4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline”, were anticipated in a review paper . The paper provided recent advances in the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been discussed against the target dpre1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that can inhibit the function of the target .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Result of Action
Propiedades
IUPAC Name |
4-(1,3-benzothiazol-2-yloxy)-3-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c14-9-7-8(15)5-6-11(9)17-13-16-10-3-1-2-4-12(10)18-13/h1-7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIVCTWDNVQHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)OC3=C(C=C(C=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxaspiro[2.5]octan-1-ylmethanol](/img/structure/B2709227.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B2709228.png)
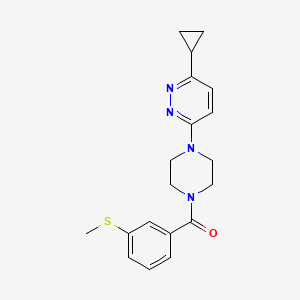
![(Z)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one](/img/structure/B2709230.png)
![N-(2-ethoxyphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2709233.png)
![N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-YL]acetamide](/img/structure/B2709235.png)
![N-[4-(acetylamino)phenyl]-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2709236.png)
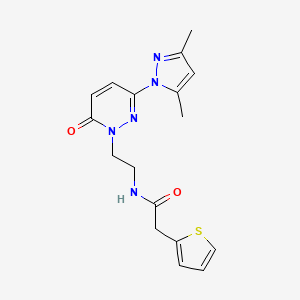
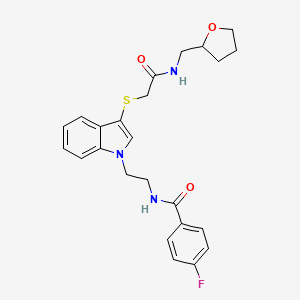
![6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2709243.png)
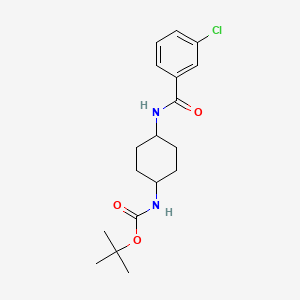
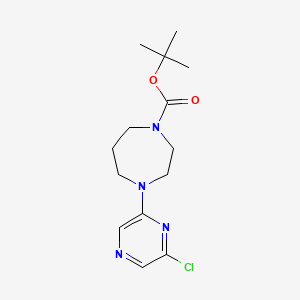
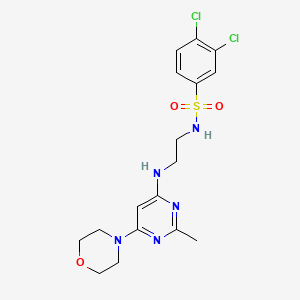
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide](/img/structure/B2709247.png)